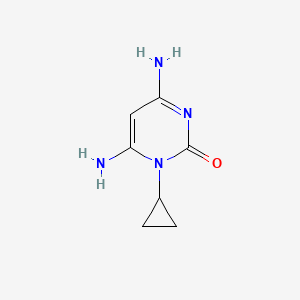

4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one

Description

Properties

IUPAC Name |

4,6-diamino-1-cyclopropylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-5-3-6(9)11(4-1-2-4)7(12)10-5/h3-4H,1-2,9H2,(H2,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJMBKDHAOFGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CC(=NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Step: Formation of the Pyrimidinone Core

A common approach starts with the condensation of cyanoacetate esters (e.g., methyl or ethyl cyanoacetate) with urea or guanidine under reflux conditions in alcoholic solvents such as methanol or ethanol.

-

- Sodium metal or sodium methoxide as a base catalyst.

- Absolute methanol or ethanol as solvent.

- Reflux temperature range: 65–80 °C.

- Reaction time: 3–4 hours.

- pH adjustment to neutral (pH 7.0–7.5) post-reaction to precipitate the intermediate pyrimidinedione.

-

- Formation of 4-amino-2,6(1H,3H)-pyrimidinedione intermediate.

- This intermediate is isolated by filtration, washing, and drying.

This step is exemplified in the preparation of 4-amino-2,6-dimethoxypyrimidine, which shares the pyrimidine core with 4,6-diaminopyrimidin-2(1H)-one.

Amination and N-Substitution

- The amino groups at positions 4 and 6 can be introduced or retained from the cyclization step when using guanidine or urea as nitrogen sources.

- The cyclopropyl substituent at nitrogen-1 is typically introduced via N-alkylation of the pyrimidinone nitrogen.

- Alkylation can be achieved by reacting the pyrimidinone intermediate with cyclopropyl halides or cyclopropyl-containing alkylating agents under basic conditions.

Alternative Routes via Chloropyrimidine Intermediates

- Starting from 2,4-diamino-6-chloropyrimidine intermediates, nucleophilic substitution reactions can introduce various substituents.

- This intermediate is often synthesized by chlorination of 2,6-diamino-4-hydroxypyrimidine using phosphorus oxychloride (POCl₃).

- Subsequent oxidation and substitution steps allow for the introduction of functional groups at the 6-position and the nitrogen-1 position.

- For example, in the synthesis of related compounds like 2,4-diamino-6-(1-piperidinyl)pyrimidine N-oxide, the 6-chloro substituent is displaced by piperidine under reflux in alcohol solvents.

Purification Techniques

- Filtration and washing with water or alcohol solvents.

- Crystallization from water or mixed solvents.

- Use of activated charcoal or celite filtration to remove impurities.

- Drying under vacuum or in ovens at controlled temperatures (70–90 °C).

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization (pyrimidinedione) | Sodium metal, cyanoacetate, urea, methanol | 65–80 | 3–4 | ~80 | pH adjusted to neutral post-reaction |

| Chlorination | POCl₃, 2,6-diamino-4-hydroxypyrimidine | Reflux | 5 | ~47 | Produces 6-chloro-2,4-diaminopyrimidine |

| Oxidation | Magnesium monoperphthalate, methanol | 30–40 | 5–6 | ~67 | Forms pyrimidine N-oxide intermediate |

| N-Substitution (N-alkylation) | Cyclopropyl halide or equivalent, base | Reflux | 3–8 | Variable | Introduces cyclopropyl group at N-1 |

| Purification | Filtration, crystallization, drying | Ambient to 90 | - | - | Removal of impurities and isolation |

Research Findings and Considerations

- The cyclization reaction is critical for the formation of the pyrimidinone ring and must be carefully controlled for temperature and pH to maximize yield and purity.

- Avoidance of hazardous reagents like phosphorus oxychloride is desirable; however, in some routes, POCl₃ is used for chlorination steps.

- The N-alkylation step to introduce the cyclopropyl group may require optimization of base strength, solvent, and temperature to avoid side reactions.

- Purification steps involving activated charcoal filtration and crystallization help achieve high purity suitable for pharmaceutical applications.

- The synthetic route's scalability depends on minimizing steps, avoiding toxic reagents, and optimizing reaction conditions for industrial feasibility.

Summary Table of Preparation Methods for 4,6-Diaminopyrimidin-2(1H)-one Derivatives

| Method Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Cyclization | Cyanoacetate + urea/guanidine in alcoholic solvent | Simple, high yield | Requires careful pH control |

| Chlorination | POCl₃ treatment of hydroxypyrimidine | Effective for introducing Cl | Toxic reagent, handling issues |

| Oxidation | Peracid or magnesium monoperphthalate | Mild conditions | Requires controlled addition |

| N-alkylation | Reaction with cyclopropyl halides/base | Direct introduction of cyclopropyl group | Possible side reactions, optimization needed |

| Purification | Filtration, charcoal treatment, crystallization | High purity product | Multiple steps increase time |

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-1-cyclopropylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions could lead to the formation of reduced derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Antimalarial Activity

Recent studies have identified 4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one derivatives as potent inhibitors of key plasmodial kinases, specifically PfGSK3 and PfPK6. These kinases are crucial targets in combating malaria, especially given the rising resistance to traditional treatments. The synthesized compounds demonstrated an inhibition rate of over 70% at specific concentrations, highlighting their potential as novel antimalarial agents .

Cardiovascular Treatment

Research has shown that compounds related to this compound can be combined with sGC stimulators for treating cardiovascular diseases. These combinations have exhibited positive effects on heart and kidney protection, reducing protein excretion and morbidity in experimental models of hypertension and cardiac insufficiency . This suggests a promising avenue for developing therapies for conditions like chronic renal failure and pulmonary hypertension.

Anti-Tubercular Activities

Compounds derived from the 2,4-diaminopyrimidine core, closely related to this compound, have shown significant anti-tubercular activity. In vitro tests revealed that certain derivatives had a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against Mycobacterium tuberculosis. This indicates their potential as lead compounds for tuberculosis treatment .

Influenza Virus Inhibition

Another application involves the disruption of protein-protein interactions crucial for influenza virus replication. Compounds based on the pyrimidine structure have been developed to inhibit the RNA-dependent RNA polymerase of the virus, showcasing anti-influenza activity through molecular docking studies .

Case Study: Synthesis and Characterization

In one study, researchers synthesized various derivatives of this compound using a multi-step process involving chlorination and nucleophilic substitution. The resulting compounds were characterized using NMR spectroscopy and X-ray diffraction, demonstrating their structural integrity and potential biological activity .

Case Study: Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis was conducted on several analogs of this compound to determine the influence of different substituents on their biological activity. The findings indicated that specific modifications significantly enhanced potency against targeted kinases involved in malaria pathogenesis .

Data Tables

| Compound Name | Target Disease | IC50 (nM) | Activity Description |

|---|---|---|---|

| This compound | Malaria | ~216 | Inhibitor of PfPK6 |

| Derivative A | Tuberculosis | 6.25 | Significant anti-tubercular activity |

| Derivative B | Influenza | N/A | Disrupts PA-PB1 interaction in viral replication |

Mechanism of Action

The mechanism of action of 4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, inhibiting their function or altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

4,6-Diamino-2-methylpyrimidine: Similar structure but with a methyl group instead of a cyclopropyl group.

4,6-Diamino-1-phenylpyrimidin-2(1H)-one: Features a phenyl group instead of a cyclopropyl group.

Uniqueness

4,6-Diamino-1-cyclopropylpyrimidin-2(1H)-one is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other substituents. This can affect its reactivity and interactions with biological targets.

Biological Activity

4,6-Diamino-1-cyclopropylpyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is recognized for its structural features that may influence its interaction with biological targets, including enzymes and receptors.

The compound has the following chemical formula: CHNO. Its structure includes a pyrimidine ring with two amino groups at positions 4 and 6, and a cyclopropyl group at position 1. This unique configuration is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Modulation of Receptor Functions : The compound could potentially modulate receptor pathways involved in cellular signaling.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays demonstrated significant inhibition of COX-2 activity, which is a key enzyme involved in the synthesis of prostaglandins that mediate inflammation.

| Compound | IC (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.04 ± 0.02 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Diclofenac | 0.04 ± 0.01 | COX-1 |

This table indicates that the compound exhibits comparable potency to established anti-inflammatory drugs like celecoxib and diclofenac.

Case Studies

A notable case study involved the administration of this compound in a rat model of carrageenan-induced paw edema. The results indicated a significant reduction in edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the amino groups or the cyclopropyl moiety can significantly affect the biological activity of the compound. For instance, electron-donating substituents on the pyrimidine ring enhance anti-inflammatory potency by increasing binding affinity to COX enzymes.

Q & A

Q. What are the recommended synthetic routes for preparing 4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one, and how can reaction conditions be optimized for yield?

A one-pot synthesis using cyclopropylamine as a nucleophile under reflux conditions is a common approach. Key parameters include solvent selection (e.g., DMF or ethyl acetate), temperature control (80–120°C), and catalyst choice (amino acids like L-proline or glycine for eco-friendly catalysis). Reaction progress can be monitored via TLC, and purification via recrystallization in ethyl acetate improves purity . Yield optimization may require adjusting stoichiometry of amines and carbonyl precursors (e.g., urea derivatives) and extending reaction times under inert atmospheres .

Q. How can the structural identity of this compound be confirmed experimentally?

Use a combination of spectroscopic techniques:

- 1H/13C NMR : Identify cyclopropyl protons (δ ~1.0–2.0 ppm) and pyrimidinone ring protons (δ ~5.0–6.5 ppm).

- FT-IR : Confirm carbonyl (C=O) stretching at ~1685 cm⁻¹ and NH₂/NH vibrations at ~3312 cm⁻¹ .

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .

- X-ray crystallography (if crystals form): Resolve cyclopropane ring geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclopropyl group influence the compound’s reactivity in nucleophilic substitutions?

The cyclopropane ring introduces steric constraints and electron-withdrawing effects due to ring strain, which may slow down nucleophilic attacks at the pyrimidinone C2 position. Computational studies (DFT) can model charge distribution, while experimental kinetic assays under varying pH and solvents (e.g., DMSO vs. water) reveal substituent-dependent reactivity. Comparative studies with non-cyclopropyl analogs (e.g., methyl or ethyl substituents) are critical .

Q. What analytical strategies resolve contradictions in reported biological activity data for dihydropyrimidinone derivatives?

Discrepancies often arise from impurities (e.g., unreacted intermediates) or solvent residues. Implement:

- HPLC-PDA/MS to quantify purity and detect byproducts (e.g., 4-aryl-dihydropyrimidinones from side reactions) .

- Dose-response assays with standardized cell lines (e.g., HEK293 or HepG2) to control for batch-to-batch variability.

- Meta-analysis of published IC₅₀ values, accounting for assay conditions (e.g., serum concentration, incubation time) .

Q. How can intermediates in the synthesis of this compound be characterized to ensure pathway efficiency?

Key intermediates (e.g., 2-amino-4,6-dimethyl nicotinamide or cyclopropane-containing precursors) require rigorous characterization:

Q. What green chemistry approaches minimize waste in large-scale synthesis of this compound?

- Replace traditional catalysts (e.g., HCl) with amino acids (L-proline, L-cysteine) to reduce toxicity .

- Solvent recovery systems (e.g., ethyl acetate distillation) improve sustainability.

- Microwave-assisted synthesis reduces reaction time and energy consumption .

Methodological Challenges and Solutions

Q. How do substituents at the C4 and C6 positions affect the compound’s solubility and bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.